molecular formula C12H10BrN B1280651 3-Bromo-5-(4-methylphenyl)pyridine CAS No. 675590-28-0

3-Bromo-5-(4-methylphenyl)pyridine

Cat. No. B1280651
M. Wt: 248.12 g/mol
InChI Key: LIJHUAGNCKQXQL-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylphenyl)pyridine is a brominated pyridine derivative with a methyl-substituted phenyl group at the 5-position. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications through various coupling reactions.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through several methods. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized, which could potentially be modified to produce 3-Bromo-5-(4-methylphenyl)pyridine . Additionally, a method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves iodine-mediated cyclization . Although not directly synthesizing the compound , these methods provide insights into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, a combined experimental and computational study of similar brominated pyridine compounds has been conducted, providing insights into their structural properties . These studies are crucial for understanding the geometry, electronic configuration, and intermolecular interactions of such compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives are known to participate in various chemical reactions, particularly in carbon-carbon coupling processes, which are fundamental in organic synthesis . The bromine atom in these compounds acts as a good leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of biologically active molecules or other complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the pyridine ring. For instance, the luminescent properties of cyclometalated complexes containing bromophenylpyridine ligands have been studied, which could be relevant for the photophysical properties of 3-Bromo-5-(4-methylphenyl)pyridine . Additionally, the antifungal activity of related compounds has been assessed, indicating potential biological applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis and Biological Activities : A study demonstrated the efficient synthesis of novel pyridine-based derivatives, including variants related to 3-Bromo-5-(4-methylphenyl)pyridine, using the Suzuki cross-coupling reaction. These compounds were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, with certain derivatives showing significant biological activities (Ahmad et al., 2017).

  • Spectroscopic and Optical Studies : Spectroscopic characterization (FT-IR and NMR) of closely related bromo-trifluoromethyl pyridine compounds was conducted, providing insights into their structural and vibrational properties. This research also included density functional theory (DFT) studies and analysis of their non-linear optical (NLO) properties (Vural & Kara, 2017).

  • Synthesis of Pyridine Derivatives : Various derivatives of pyridine, including those structurally similar to 3-Bromo-5-(4-methylphenyl)pyridine, were synthesized. These studies provided valuable insights into the molecular structures and potential applications of these compounds (Riedmiller et al., 1999).

Photophysical Properties and Applications

  • Color Tuning in Iridium Complexes : Research on heteroleptic mononuclear cyclometalated iridium(III) complexes, which included bromo-pyridine derivatives, revealed their photophysical properties. These findings are significant for the development of organic light-emitting devices and biological labeling applications (Stagni et al., 2008).

  • Photoinduced Tautomerization Studies : Investigations into pyrazol-pyridine compounds, related to 3-Bromo-5-(4-methylphenyl)pyridine, demonstrated photoinduced tautomerization. These findings have implications for understanding photoreactions in similar molecular structures (Vetokhina et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-Bromo-5-(4-methylphenyl)pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a pyridine analog, it could have diverse applications in the field of medicinal chemistry .

properties

IUPAC Name

3-bromo-5-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJHUAGNCKQXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467309
Record name 3-bromo-5-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-methylphenyl)pyridine

CAS RN

675590-28-0
Record name 3-bromo-5-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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